molecular formula C9H14N2O2 B3376044 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid CAS No. 1170241-48-1

3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Cat. No. B3376044
CAS RN: 1170241-48-1
M. Wt: 182.22 g/mol
InChI Key: CLNIGRUJPUHGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various reagents such as salicylhydrazide, phenyl hydrazine, 2-(4-bromophenyl)-1-(1-phenylethylidene)-hydrazine, 3-phenyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde, N,N-Dimethylaminomethylene-4-[3-(4-methylphenyl)-4-formyl-1H-pyrazol-1-yl]-benzenesulfonamide, HCl, ethyl acetate, hydrazine hydrate, acetonitrile, chloroform, ethanol, absolute methanol, AlamarBlue .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives was verified using elemental microanalysis, FTIR, and 1 H NMR techniques .


Chemical Reactions Analysis

Pyrazoles are heterocyclic chemical compounds with a natural or a synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Advantages and Limitations for Lab Experiments

One advantage of 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid is that it has been extensively studied and its effects are well characterized. It is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of this compound is that it can be toxic at high concentrations, which may limit its use in certain experiments. It is also important to note that this compound has not been approved for human use in all countries, which may limit its clinical applications.

Future Directions

There are several future directions for research on 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid. One area of interest is the development of more potent and selective analogs of this compound that may have improved efficacy and reduced toxicity. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which may help to identify patients who are most likely to benefit from this therapy. Finally, additional clinical trials are needed to further evaluate the safety and efficacy of this compound in various disease conditions.

Scientific Research Applications

3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid has been investigated for its potential therapeutic applications in a variety of diseases, including idiopathic pulmonary fibrosis, liver fibrosis, and kidney fibrosis. It has also been studied for its potential anti-inflammatory, anti-tumor, and anti-oxidant effects. Several clinical trials have been conducted to evaluate the safety and efficacy of this compound in these conditions.

Safety and Hazards

For a related compound, Methyl 2- (4-bromo-1H-pyrazol-1-yl)acetate, the safety information includes Hazard Statements H302-H315-H319-H335 and Precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

3-methyl-2-(4-methylpyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)11-5-7(3)4-10-11/h4-6,8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNIGRUJPUHGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1170241-48-1
Record name 3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 2
3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 4
3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 5
3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid
Reactant of Route 6
3-methyl-2-(4-methyl-1H-pyrazol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.